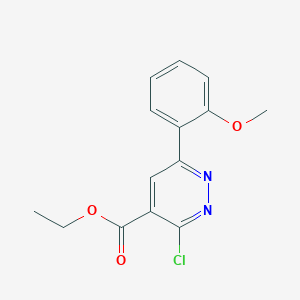
3-(4,4-ジフルオロ-2-(ヒドロキシメチル)ピロリジン-1-イル)プロパン酸
説明
“3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid” is a compound with the molecular formula C8H13F2NO3 and a molecular weight of 209.19 g/mol. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the synthesis of a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, was performed by the Petasis reaction .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by sp3 hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the pyrrolidine ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are influenced by steric factors . The structure–activity relationship (SAR) of these compounds is also an important aspect of their chemical reactivity .科学的研究の応用
創薬
この化合物は、ピロリジン誘導体のクラスに属し、医薬品化学者は人間の病気の治療のための化合物を得るために広く使用しています . この飽和したスキャフォールドに対する関心は、sp3混成、分子の立体化学への貢献、および環の非平面性による3次元(3D)カバレッジの増加により、ファーマコフォア空間を効率的に探索できる可能性によって高められています .
生物活性
「3-(4,4-ジフルオロ-2-(ヒドロキシメチル)ピロリジン-1-イル)プロパン酸」を含むピロリジン誘導体は、さまざまな生物活性を示すことがわかりました . 異なる立体異性体と置換基の空間的配向は、エナンチオ選択的タンパク質への異なる結合モードにより、薬物候補の異なる生物学的プロファイルにつながる可能性があります .
製薬試験
この化合物は、製薬試験に使用できます . 高品質の基準物質は、正確な結果を得るために使用されます .
RORγt逆アゴニスト
この化合物は、新規RORγt逆アゴニストの発見に使用されてきました . これらは、自己免疫疾患の潜在的な治療標的です .
抗炎症および鎮痛作用
ピロリジン誘導体に構造的に類似したインドール誘導体は、抗炎症および鎮痛作用を示しています . これにより、「3-(4,4-ジフルオロ-2-(ヒドロキシメチル)ピロリジン-1-イル)プロパン酸」のこれらの分野における潜在的な用途が示唆されます。
化学合成
この化合物は、異なる環状または非環状の前駆体から合成できます . また、事前に形成されたピロリジン環の官能基化によっても得られます .
作用機序
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound might interact with its targets in a unique and specific manner.
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its predicted density of 1114±006 g/cm3 and boiling point of 2637±230 °C, might influence its bioavailability .
Result of Action
Compounds with similar structures, such as indole derivatives, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
実験室実験の利点と制限
The use of 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and its synthesis is relatively easy and efficient. Additionally, it is a stable compound, and can be stored for long periods of time without degradation. It is also a versatile compound, and can be used in a wide range of applications.
However, there are also a number of limitations to the use of this compound in laboratory experiments. It is a relatively toxic compound, and can cause irritation to the skin and eyes. Additionally, it is a volatile compound, and can evaporate quickly if exposed to air. Furthermore, it is a reactive compound, and can react with other chemicals in the laboratory.
将来の方向性
There are a number of potential future directions for the use of 3-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid. It could be used in the development of new drugs, agrochemicals, and other materials. It could also be used in the synthesis of various compounds, such as peptides and amino acids, and in the study of various biochemical processes. Additionally, it could be used in the synthesis of polymers and nanomaterials, and in the production of various medical and industrial products. Finally, it could be used in the development of new catalysts for chemical reactions.
特性
IUPAC Name |
3-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO3/c9-8(10)3-6(4-12)11(5-8)2-1-7(13)14/h6,12H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGKEVBYEWIHIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)CCC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



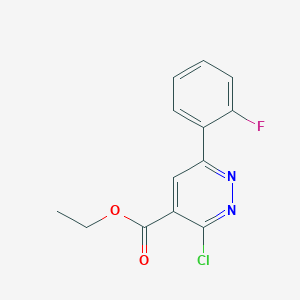

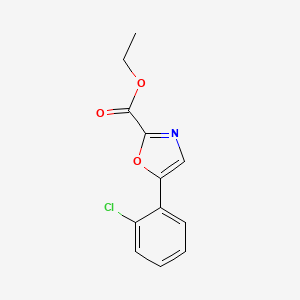
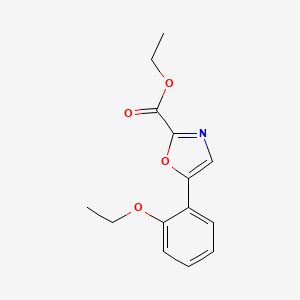
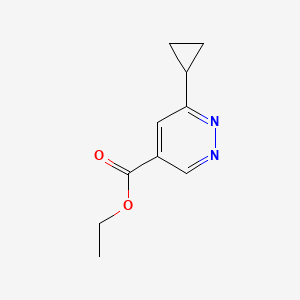
![4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491895.png)
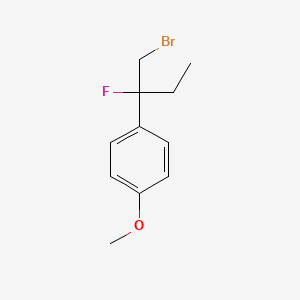
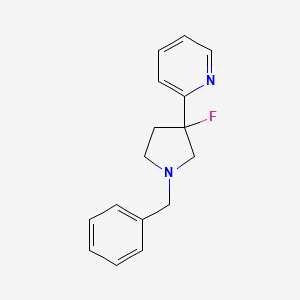
![2-Benzyl-1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491900.png)




